![molecular formula C15H15NO4S B4967060 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B4967060.png)

5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

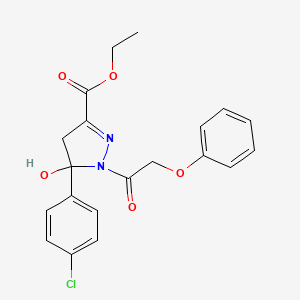

5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid is a small molecule . It belongs to the class of organic compounds known as sulfanilides. These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .

Molecular Structure Analysis

The molecular formula of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid is C14H13NO4S . The average mass is 291.322 Da and the monoisotopic mass is 291.056519 Da .Wissenschaftliche Forschungsanwendungen

Drug Discovery

This compound has been studied in the context of drug discovery . It’s being explored for its potential interactions and mechanisms of action. However, detailed information about its specific uses, pharmacodynamics, and pharmacokinetics is not yet available .

Oncology Drug Development

Methionine Aminopeptidase 2 Targeting

The compound has been found to target Methionine Aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis, as it cotranslationally removes the N-terminal methionine from nascent proteins .

Suzuki–Miyaura Coupling

The compound has been used in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This process is known for its mild and functional group tolerant reaction conditions .

Solution-phase Peptide Synthesis

5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid, also known as 5-methylanthranilic acid, is often used in the solution-phase peptide synthesis . This process is crucial for the production of peptides, which have numerous applications in biological research and drug development .

Quinazolinedione Synthesis

The compound can be used to synthesize quinazolinedione . Quinazolinediones are a class of organic compounds that have been studied for their potential biological activities.

Wirkmechanismus

Target of Action

The primary target of 5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid is Methionine aminopeptidase 2 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Result of Action

Given its target, it is likely to have effects on protein synthesis and regulation within the cell

Eigenschaften

IUPAC Name |

2-[benzenesulfonyl(methyl)amino]-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11-8-9-14(13(10-11)15(17)18)16(2)21(19,20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWIHLHQAIDQFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)

![benzyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B4967006.png)

![3-chloro-5-(3,4-dimethoxyphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4967031.png)

![3-fluoro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4967033.png)

![ethyl 4-{[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]acetyl}-1-piperazinecarboxylate](/img/structure/B4967037.png)

![N-[3-(4-morpholinyl)propyl]-2-(2-phenylethyl)benzamide](/img/structure/B4967050.png)

![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)

![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)